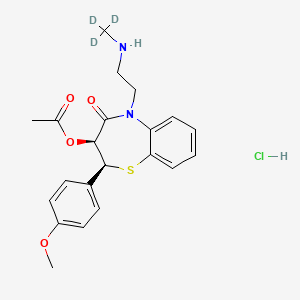
DNA Gyrase-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA Gyrase-IN-5 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit the function of DNA gyrase, thereby preventing bacterial DNA replication and transcription. This compound has shown promise in combating antibiotic-resistant bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA Gyrase-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically begins with the preparation of a core structure, followed by the introduction of various functional groups through substitution reactions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to ensure the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
DNA Gyrase-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the core structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
DNA Gyrase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA supercoiling and the role of DNA gyrase in bacterial cells.
Biology: Employed in research to understand bacterial DNA replication and transcription processes.
Medicine: Investigated as a potential antibacterial agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial drugs and in the study of bacterial resistance mechanisms.
Mecanismo De Acción
DNA Gyrase-IN-5 exerts its effects by binding to the DNA gyrase enzyme and inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal processes of DNA replication and transcription, leading to bacterial cell death. The molecular targets of this compound include the GyrA and GyrB subunits of the DNA gyrase enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Fluoroquinolones: A class of antibiotics that also target DNA gyrase and topoisomerase IV.
Macrolones: Synthetic macrolide derivatives with a quinolone side chain, structurally similar to DNA topoisomerase-targeting fluoroquinolones.
Natural Compounds: Various natural compounds have been identified as potential DNA gyrase inhibitors through in silico screening and molecular docking studies.
Uniqueness of DNA Gyrase-IN-5
This compound is unique due to its specific binding affinity and inhibitory activity against DNA gyrase. Unlike some other inhibitors, this compound has shown effectiveness against a broad range of bacterial strains, including those resistant to traditional antibiotics. Its unique chemical structure allows for targeted inhibition of the DNA gyrase enzyme, making it a valuable compound in antibacterial research.
Propiedades
Fórmula molecular |
C25H15BrClN5 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
5-[(E)-[2-(4-bromophenyl)-1H-indol-3-yl]methylideneamino]-1-(4-chlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H15BrClN5/c26-18-7-5-16(6-8-18)24-22(21-3-1-2-4-23(21)31-24)15-29-25-17(13-28)14-30-32(25)20-11-9-19(27)10-12-20/h1-12,14-15,31H/b29-15+ |
Clave InChI |
KULCZLITABBMAB-WKULSOCRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)/C=N/C4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)C=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




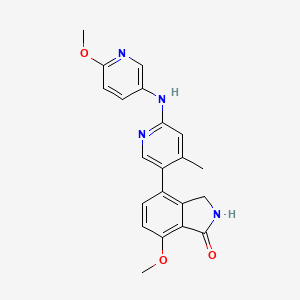
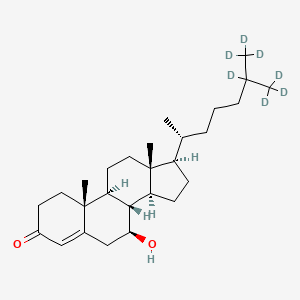
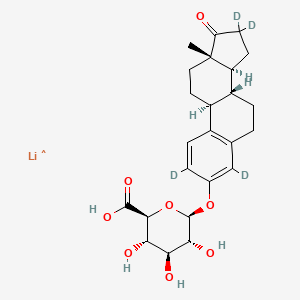
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)

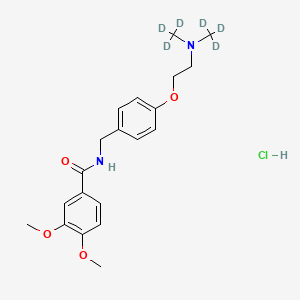

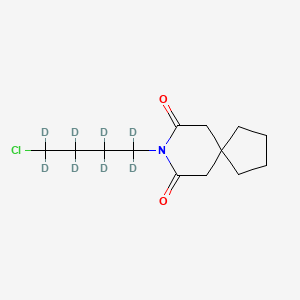
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)


